molecular formula C20H17N3O3 B14242934 [2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate CAS No. 389117-40-2

[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate

Cat. No.: B14242934
CAS No.: 389117-40-2
M. Wt: 347.4 g/mol
InChI Key: LWYYQLOXONXMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate is a complex organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate typically involves multi-step organic reactions. One common approach is the condensation of 4-amino-3-(4-phenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with active methylene compounds under reflux conditions in ethanol, using potassium hydroxide as a base . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield. Solvent-free reactions and the use of catalysts like basic alumina can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . The compound can also interact with microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate apart is its unique structural features that allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

389117-40-2

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate

InChI

InChI=1S/C20H17N3O3/c1-13(24)26-18-7-3-2-6-16(18)20(25)23-10-8-17-15(12-23)11-14-5-4-9-21-19(14)22-17/h2-7,9,11H,8,10,12H2,1H3

InChI Key

LWYYQLOXONXMRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)N2CCC3=C(C2)C=C4C=CC=NC4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.